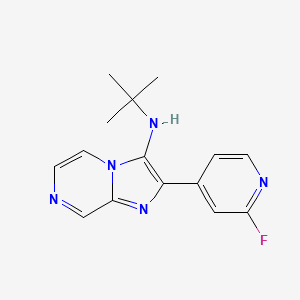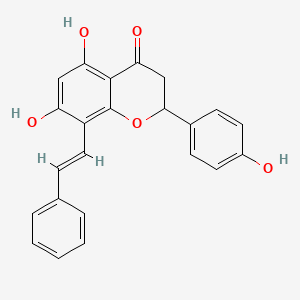
DH-8P-DB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DH-8P-DB is a compound known for its potential as an anticancer agent. It exhibits cytotoxicity against colon cancer cells, making it a promising candidate for cancer treatment research . The molecular formula of this compound is C23H18O5, and it has a molecular weight of 374.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DH-8P-DB involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds through various chemical reactions, such as condensation and cyclization.
Formation of this compound: The intermediate compounds are then subjected to further reactions, such as oxidation and reduction, to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent selection, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
DH-8P-DB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
DH-8P-DB has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study its reactivity and properties.
Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s cytotoxicity against cancer cells makes it a candidate for anticancer drug development.
Industry: This compound is used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of DH-8P-DB involves its interaction with molecular targets in cancer cells. The compound exerts its effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It targets specific pathways involved in cancer cell survival and growth, leading to the selective killing of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DH-8P-DB include other anticancer agents with similar chemical structures and cytotoxic properties. Some examples are:
6-CEPN: Another compound with anticancer properties.
Kaempferol: A flavonoid with known anticancer effects
Uniqueness of this compound
This compound is unique due to its specific chemical structure and its potent cytotoxicity against colon cancer cells. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C23H18O5 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C23H18O5/c24-16-9-7-15(8-10-16)21-13-20(27)22-19(26)12-18(25)17(23(22)28-21)11-6-14-4-2-1-3-5-14/h1-12,21,24-26H,13H2/b11-6+ |
InChI Key |
CCIHCBLYXNADJC-IZZDOVSWSA-N |
Isomeric SMILES |
C1C(OC2=C(C(=CC(=C2C1=O)O)O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)O |
Canonical SMILES |
C1C(OC2=C(C(=CC(=C2C1=O)O)O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


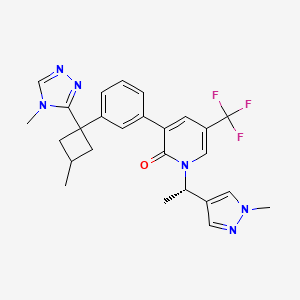
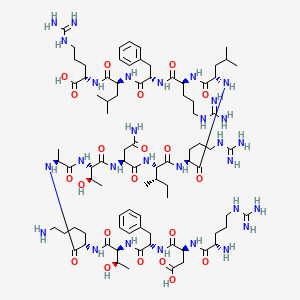

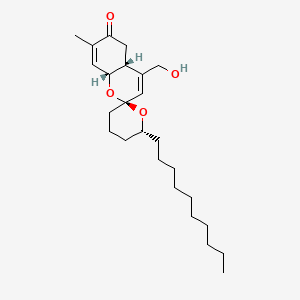

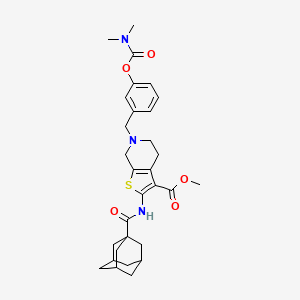



![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)
